2-フルオロ-4,5-ジメトキシフェニルボロン酸ピナコールエステル

説明

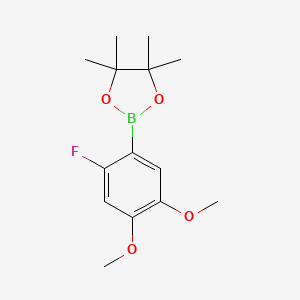

2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a useful research compound. Its molecular formula is C14H20BFO4 and its molecular weight is 282.12 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

創薬と合成

この化合物は、鈴木-宮浦クロスカップリング反応を起こす能力を持つため、医薬品の設計と合成に使用されています 。この反応は、治療用途のための複雑な有機分子を構築するために不可欠なステップである、炭素-炭素結合を作成するために非常に重要です。

中性子捕捉療法

このエステルのようなボロン含有化合物は、標的型のがん治療である中性子捕捉療法(NCT)の潜在的な薬剤として研究されています。 ボロン同位体(10B)は中性子を捕獲し、がん細胞に致命的となる核反応を起こします .

診断画像

ボロンエステルは、生体分子や医薬品を修飾して、陽電子放出断層撮影(PET)イメージング用のフッ素18同位体を導入するために使用できます。 これは、病気の診断とモニタリングに役立ちます .

材料科学

材料科学では、この化合物のボロンエステル官能基は、熱安定性や独自の電子特性などの特定の特性を持つポリマーを作成するために価値があります .

化学センサー

ボロン酸の糖類との可逆的な共有結合相互作用により、この化合物は、糖尿病の管理に非常に関連する、グルコースやその他の糖を検出するためのセンサーに組み込むことができます .

有機合成方法

これは、有機合成における試薬として機能し、特にボロンエステルを中間体または触媒として必要とする新しい合成方法の開発において機能します .

分析化学

この化合物は、クロマトグラフィーやその他の分析技術において、さまざまな化学種との独自の相互作用を利用して、小さな有機分子を分離または識別するために使用されます .

農業化学

作用機序

Target of Action

Boronic esters, in general, are known to be used in metal-catalyzed carbon-carbon bond formation reactions .

Mode of Action

Boronic esters are typically involved in the suzuki-miyaura reaction, a type of palladium-catalyzed cross-coupling reaction . This reaction is used to form carbon-carbon bonds, which is a key process in organic synthesis.

Action Environment

It is known that the compound should be stored at temperatures between 2-8°c for optimal stability .

生物活性

The compound 2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular structure of 2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane includes a boron atom in a dioxaborolane ring attached to a substituted phenyl group. The presence of fluorine and methoxy groups contributes to its unique electronic properties.

Antitumor Activity

Recent studies have indicated that compounds similar to 2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibit significant antitumor properties. For example:

- Mechanism : The compound acts as an electrophile in nucleophilic addition reactions. This can lead to the formation of reactive intermediates that may induce apoptosis in cancer cells.

- Case Study : A study involving related dioxaborolane derivatives showed that they inhibited tumor growth in xenograft models by inducing cell cycle arrest and promoting apoptosis through the activation of caspase pathways .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties:

- Mechanism : It is hypothesized that the boron atom can interact with biological macromolecules such as proteins and nucleic acids.

- Research Findings : In vitro tests demonstrated that dioxaborolane derivatives exhibit antibacterial activity against various strains of bacteria. The presence of the fluorine atom enhances lipophilicity and membrane permeability .

Pharmacokinetics

Understanding the pharmacokinetics of 2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is crucial for its development as a therapeutic agent:

| Parameter | Value |

|---|---|

| Solubility | Moderate in aqueous media |

| Metabolic Stability | Moderate; influenced by substituents |

| Half-life | Varies based on formulation |

Comparative Studies

Comparative studies with other boron-containing compounds indicate that modifications in substituents can significantly affect biological activity:

| Compound | Antitumor Activity (EC50) | Antibacterial Activity (MIC) |

|---|---|---|

| 2-(2-Fluoro-4-methoxyphenyl)-dioxaborolane | 0.45 μM | 15 μg/mL |

| 2-(2-Fluoro-3-nitrophenyl)-dioxaborolane | 0.30 μM | 10 μg/mL |

| 2-(2-Fluoro-4,5-dimethoxyphenyl)-dioxaborolane | TBD | TBD |

Future Directions

Further research is warranted to explore:

- Structure-Activity Relationship (SAR) : Investigating how variations in the molecular structure impact biological activity.

- Clinical Trials : Assessing safety and efficacy in human subjects.

- Mechanistic Studies : Elucidating the detailed mechanisms by which this compound exerts its biological effects.

特性

IUPAC Name |

2-(2-fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BFO4/c1-13(2)14(3,4)20-15(19-13)9-7-11(17-5)12(18-6)8-10(9)16/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHDJMCPSMSTJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675038 | |

| Record name | 2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1150271-76-3 | |

| Record name | 2-(2-Fluoro-4,5-dimethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。